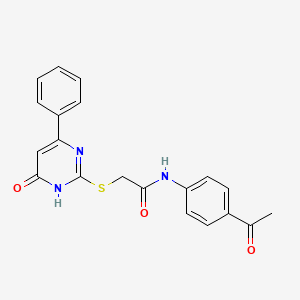
N-(4-acetylphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H17N3O3S and its molecular weight is 379.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-acetylphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic organic compound with a complex structure that presents potential applications in medicinal chemistry and pharmaceuticals. This compound's biological activity has been the subject of various studies, particularly in the context of its anticancer properties, enzyme inhibition, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula for this compound is C21H19N3O3S with a molecular weight of 393.5 g/mol. The IUPAC name is N-(4-acetylphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide. Its structure includes multiple functional groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O3S |
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide |
| InChI Key | RKSUAXOBUVKQTI-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds related to this compound. For instance, heterocyclic compounds similar to this structure have shown significant cytotoxic effects against various cancer cell lines. A review indicated that derivatives of pyrimidine exhibit promising results against hepatocarcinoma (HepG2) cells, with IC50 values as low as 0.25 μM for certain analogs .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Research into similar thiazole and pyrimidine derivatives has demonstrated their effectiveness in inhibiting critical enzymes such as tyrosinase and acetylcholinesterase (AChE). For example, compounds with similar moieties have been shown to possess strong inhibitory activity against urease and AChE, which are important targets in treating conditions like Alzheimer's disease and various infections .
The mechanism of action for this compound likely involves its interaction with specific molecular targets within cells. This includes binding to enzymes or receptors that modulate their activity, leading to downstream effects that can inhibit tumor growth or alter metabolic pathways.
Case Studies and Research Findings
- Cytotoxicity against Cancer Cell Lines : A study evaluating similar compounds found that several derivatives exhibited significant cytotoxicity across a range of human cancer cell lines, suggesting that modifications to the pyrimidine core can enhance biological activity .
- Enzyme Inhibition Studies : In vitro studies have indicated that related compounds possess strong inhibitory effects on AChE and urease, with IC50 values indicating potent activity. For instance, some derivatives showed IC50 values below 1 μM against AChE, highlighting their potential as therapeutic agents .
- Pharmacological Profiles : The pharmacological behavior of compounds containing the thiazole or pyrimidine moiety has been extensively studied, revealing a broad spectrum of activities including antibacterial, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-13(24)14-7-9-16(10-8-14)21-19(26)12-27-20-22-17(11-18(25)23-20)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXLZJJTRKWERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














